(S)-10,10-Dimethyl-9-oxo-1-oxa-4-azaspiro[5.5]undec-7-ene-8-carbonitrile
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Overview
Description
(S)-10,10-Dimethyl-9-oxo-1-oxa-4-azaspiro[55]undec-7-ene-8-carbonitrile is a spirocyclic compound characterized by its unique structure, which includes a spiro junction connecting two rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-10,10-Dimethyl-9-oxo-1-oxa-4-azaspiro[5.5]undec-7-ene-8-carbonitrile typically involves multi-component reactions. One common method includes the condensation of cyclic ketones, nitrile derivatives, and urea or thiourea in the presence of a catalyst such as potassium carbonate under ultrasonic irradiation . This method is advantageous due to its high yields, short reaction times, and environmentally benign conditions.
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-10,10-Dimethyl-9-oxo-1-oxa-4-azaspiro[5.5]undec-7-ene-8-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the spirocyclic structure.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted spirocyclic compounds.
Scientific Research Applications
(S)-10,10-Dimethyl-9-oxo-1-oxa-4-azaspiro[5.5]undec-7-ene-8-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of (S)-10,10-Dimethyl-9-oxo-1-oxa-4-azaspiro[5.5]undec-7-ene-8-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can influence various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Spiro[5.5]undecane derivatives: These compounds share the spirocyclic core but differ in functional groups and substituents.
Spiro-5-cyanopyrimidines: Similar in structure but with a pyrimidine ring, these compounds exhibit different chemical and biological properties.
Uniqueness
(S)-10,10-Dimethyl-9-oxo-1-oxa-4-azaspiro[5
Properties
Molecular Formula |
C12H16N2O2 |
---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
(6S)-8,8-dimethyl-9-oxo-1-oxa-4-azaspiro[5.5]undec-10-ene-10-carbonitrile |
InChI |
InChI=1S/C12H16N2O2/c1-11(2)7-12(8-14-3-4-16-12)5-9(6-13)10(11)15/h5,14H,3-4,7-8H2,1-2H3/t12-/m1/s1 |
InChI Key |
BKLQAMHABYSHCB-GFCCVEGCSA-N |
Isomeric SMILES |
CC1(C[C@@]2(CNCCO2)C=C(C1=O)C#N)C |
Canonical SMILES |
CC1(CC2(CNCCO2)C=C(C1=O)C#N)C |
Origin of Product |
United States |
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